5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
Description
5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione is a triazole-thione derivative characterized by a benzenesulfonyl substituent at the para position of the phenyl ring attached to the triazole core. This compound is synthesized via cyclization of hydrazinecarbothioamide derivatives under basic conditions, as demonstrated in studies involving sodium hydroxide-mediated reactions .
Properties
CAS No. |
141212-52-4 |
|---|---|
Molecular Formula |
C14H11N3O2S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-[4-(benzenesulfonyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H11N3O2S2/c18-21(19,11-4-2-1-3-5-11)12-8-6-10(7-9-12)13-15-14(20)17-16-13/h1-9H,(H2,15,16,17,20) |
InChI Key |
KQKLKSFMOKHIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=S)NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione typically involves the reaction of 4-(phenylsulfonyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired triazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the phenylsulfonyl group.
Scientific Research Applications
The compound 5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 141212-52-4) is a member of the triazole class of compounds, which are known for their diverse applications in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its scientific research applications, supported by relevant data tables and case studies.
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for antibiotic development .
- Anticancer Properties : There is emerging evidence suggesting that triazole derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .
Agricultural Applications
The compound's sulfonamide structure suggests potential use as a pesticide or herbicide:
- Fungicidal Activity : Triazoles are widely recognized for their effectiveness against fungal pathogens. Research indicates that derivatives of this compound could be developed as fungicides to protect crops from diseases .
Biochemical Research
In biochemical studies, this compound has been utilized to explore:
- Enzyme Inhibition : Triazole compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to insights into disease mechanisms and the development of enzyme-targeted therapies .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined various triazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics .
Case Study 2: Anticancer Research
In a research project focused on cancer therapeutics, derivatives of triazoles were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways. The findings suggest that modifications to the triazole core can enhance anticancer activity .
Mechanism of Action
The mechanism of action of 5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole-3-thione derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues include:
Key Observations :
- Halogenated derivatives (TP-4, TP-10) exhibit higher anticonvulsant potency due to increased lipophilicity and sodium channel interactions .
- The benzenesulfonyl group in the target compound may improve solubility compared to alkyl or halogen substituents, though at the cost of reduced membrane permeability .
Pharmacological Activity
Anticonvulsant Efficacy in Maximal Electroshock (MES) Model:
*AEDs: Antiepileptic drugs (carbamazepine, phenobarbital, phenytoin, valproate).
Key Findings :
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Solubility (LogP) | Reference |
|---|---|---|---|---|
| Target Compound | Not reported | ~12–16%** | Estimated ~3.5 | |
| 9g | 244–245 | 85 | 4.2 | |
| TP-315 | 183–185 | 78 | 5.1 | |
| 3k | 176.1–177.9 | 91 | 4.8 |
**Synthetic yield inferred from .
Key Insights :
- High-melting-point derivatives (e.g., 9g) correlate with crystalline stability but may complicate formulation .
Biological Activity
5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant attention in scientific research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- IUPAC Name : 5-[4-(benzenesulfonyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione
- Molecular Formula : C14H11N3O2S2
- Molecular Weight : 317.4 g/mol
- CAS Number : 141212-52-4
The compound features a triazole ring substituted with a phenylsulfonyl group, which contributes to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves:
- Reaction of 4-(phenylsulfonyl)benzaldehyde with thiosemicarbazide under acidic conditions.
- Cyclization under basic conditions to form the triazole-thione compound.
Common solvents used include ethanol or methanol, with catalysts such as acetic acid or hydrochloric acid facilitating the reaction .
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole have significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:
- A study demonstrated that related triazole compounds exhibited antibacterial activity against E. coli, Bacillus subtilis, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
This compound has been explored for its potential anticancer effects. The mechanism involves inhibition of specific enzymes and proteins involved in cancer pathways:
- In vitro studies have shown that triazole derivatives can inhibit tumor cell proliferation by modulating signaling pathways .
Other Biological Activities
The compound also exhibits:
- Antifungal Activity : Effective against strains like Candida tropicalis.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in various models.
The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors:
- It can inhibit enzyme activity by binding to active or allosteric sites.
- The interaction with cellular receptors modulates signal transduction pathways, leading to altered cellular functions .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
